3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide
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Overview
Description
3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide is a chemical compound with a unique structure that includes a hydrazide group, an aminooxy linkage, and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide typically involves the reaction of 1-phenylethylideneamine with 3-aminopropanehydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazide group can participate in hydrogen bonding and other interactions that affect the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A fungicide with a similar aminooxy structure.
3-{[(1-Phenylethylidene)amino]oxy}propanoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide is unique due to its combination of a hydrazide group and an aminooxy linkage, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
201597-39-9 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-(1-phenylethylideneamino)oxypropanehydrazide |
InChI |
InChI=1S/C11H15N3O2/c1-9(10-5-3-2-4-6-10)14-16-8-7-11(15)13-12/h2-6H,7-8,12H2,1H3,(H,13,15) |
InChI Key |
ANKMTESVTSNATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCCC(=O)NN)C1=CC=CC=C1 |
Origin of Product |
United States |
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